molecular formula C9H8ClN B1586319 3-(4-Chlorophenyl)propanenitrile CAS No. 32327-71-2

3-(4-Chlorophenyl)propanenitrile

Cat. No.: B1586319
CAS No.: 32327-71-2
M. Wt: 165.62 g/mol
InChI Key: PVNUPDOGDDNZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)propanenitrile is an organic compound with the molecular formula C9H8ClN. It is characterized by a nitrile group (-CN) attached to a three-carbon chain, which is further connected to a 4-chlorophenyl group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 3-(4-Chlorophenyl)propanenitrile typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Specific details on industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The nitrile group can undergo substitution reactions, where the -CN group is replaced by other functional groups.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(4-Chlorophenyl)propanenitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)propanenitrile depends on its specific application. In general, the compound can interact with various molecular targets and pathways, depending on the functional groups present and the conditions of the reaction. Detailed mechanisms are often studied in the context of specific reactions or applications.

Comparison with Similar Compounds

    3-(4-Bromophenyl)propanenitrile: Similar structure but with a bromine atom instead of chlorine.

    3-(4-Fluorophenyl)propanenitrile: Contains a fluorine atom instead of chlorine.

    3-(4-Methylphenyl)propanenitrile: Has a methyl group instead of chlorine.

Uniqueness: 3-(4-Chlorophenyl)propanenitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions in chemical reactions. The chlorine atom can participate in various substitution reactions, making the compound versatile in synthetic applications .

Properties

IUPAC Name

3-(4-chlorophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNUPDOGDDNZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374050
Record name 3-(4-chlorophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32327-71-2
Record name 3-(4-chlorophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Chlorophenyl)propionitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)propanenitrile
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)propanenitrile
Reactant of Route 3
Reactant of Route 3
3-(4-Chlorophenyl)propanenitrile
Reactant of Route 4
Reactant of Route 4
3-(4-Chlorophenyl)propanenitrile
Reactant of Route 5
Reactant of Route 5
3-(4-Chlorophenyl)propanenitrile
Reactant of Route 6
3-(4-Chlorophenyl)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.